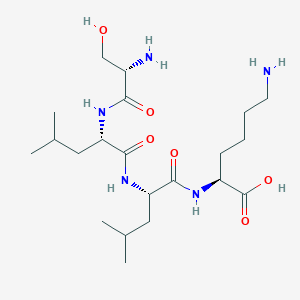

L-Seryl-L-leucyl-L-leucyl-L-lysine

Description

BenchChem offers high-quality L-Seryl-L-leucyl-L-leucyl-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Seryl-L-leucyl-L-leucyl-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H41N5O6 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

HZDFWTSYGOUTRD-QAETUUGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of L-Seryl-L-leucyl-L-leucyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). The methodologies detailed herein are based on established principles of Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), tailored for the efficient production of this specific peptide sequence.

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide of interest due to the presence of the C-terminal tripeptide motif, Ser-Lys-Leu (SKL). This sequence is a recognized Peroxisomal Targeting Signal 1 (PTS1), a crucial signal for the import of proteins into the peroxisome.[1][2][3] The synthesis of this peptide is valuable for studying the mechanisms of peroxisomal protein import and for developing tools to investigate peroxisomal disorders.

This guide will detail a robust Fmoc-based solid-phase synthesis strategy, followed by a comprehensive purification and characterization protocol.

Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine via Fmoc-SPPS

The synthesis of the tetrapeptide is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Lys(Boc)-Wang Resin | Various | High-loading |

| Fmoc-Leu-OH | Various | Synthesis Grade |

| Fmoc-Ser(tBu)-OH | Various | Synthesis Grade |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade |

| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade |

| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade |

| Piperidine | Various | Synthesis Grade |

| DMF (N,N-Dimethylformamide) | Various | Peptide Synthesis Grade |

| DCM (Dichloromethane) | Various | ACS Grade |

| TFA (Trifluoroacetic acid) | Various | Reagent Grade |

| TIS (Triisopropylsilane) | Various | Reagent Grade |

| Water | Various | Deionized |

| Diethyl ether | Various | Anhydrous |

Experimental Protocol

The synthesis is performed on a 0.1 mmol scale using Fmoc-Lys(Boc)-Wang resin.

Step 1: Resin Swelling

-

Place Fmoc-Lys(Boc)-Wang resin (0.1 mmol) in a reaction vessel.

-

Add DMF to swell the resin for 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 3: Amino Acid Coupling (Leucine)

-

In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Repeat Deprotection and Coupling for Subsequent Amino Acids

-

Repeat Step 2 for Fmoc deprotection.

-

Repeat Step 3 for the coupling of the next Fmoc-Leu-OH.

-

Repeat Step 2 for Fmoc deprotection.

-

Repeat Step 3 for the coupling of Fmoc-Ser(tBu)-OH.

-

After the final coupling, wash the resin with DMF (5 times) and DCM (3 times), and dry the resin under vacuum.

Step 5: Cleavage and Global Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture for 2-3 hours at room temperature.[4][5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

-

Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

Caption: Fmoc-SPPS workflow for the synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine.

Purification and Characterization

The crude peptide is purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterized by mass spectrometry.

Purification by RP-HPLC

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 220 nm |

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization

Mass Spectrometry: The molecular weight of the purified peptide should be confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Expected Mass:

-

Monoisotopic Mass: 488.33 g/mol

-

Average Mass: 488.62 g/mol

Analytical RP-HPLC: The purity of the final product should be assessed by analytical RP-HPLC using a similar gradient as the preparative run but on an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm) with a flow rate of 1 mL/min. Purity is determined by integrating the peak area at 220 nm.

| Parameter | Expected Result |

| Purity | >95% |

| Retention Time | Dependent on the specific system, but should be a single, sharp peak |

Biological Context: Peroxisomal Targeting Signal 1 (PTS1) Pathway

The C-terminal Ser-Lys-Leu (SKL) motif of the synthesized tetrapeptide acts as a Peroxisomal Targeting Signal 1 (PTS1). This signal is recognized by the PEX5 receptor in the cytoplasm, which then mediates the import of the cargo protein into the peroxisomal matrix.[1][2][3] The import process involves docking of the PEX5-cargo complex to the peroxisomal membrane via PEX14 and subsequent translocation into the peroxisome.[3][6] In some organisms, the import of PTS2-targeted proteins, which are recognized by the PEX7 receptor, is also dependent on PEX5.[7][8]

PTS1 Import Pathway Diagram

Caption: Simplified diagram of the Peroxisomal Targeting Signal 1 (PTS1) import pathway.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of L-Seryl-L-leucyl-L-leucyl-L-lysine. The described Fmoc-SPPS protocol is a reliable method for obtaining the crude peptide, which can then be efficiently purified to a high degree using RP-HPLC. The characterization methods outlined will ensure the identity and purity of the final product. The biological significance of the SKL motif within this peptide underscores its importance as a tool for studying peroxisomal biology.

References

- 1. Peroxisomal targeting signal - Wikipedia [en.wikipedia.org]

- 2. rupress.org [rupress.org]

- 3. Towards solving the mystery of peroxisomal matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. A Cargo-centered Perspective on the PEX5 Receptor-mediated Peroxisomal Protein Import Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interdependence of the Peroxisome-targeting Receptors in Arabidopsis thaliana: PEX7 Facilitates PEX5 Accumulation and Import of PTS1 Cargo into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine

This technical guide provides a comprehensive overview of the chemical properties of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document summarizes the known physicochemical data, discusses the potential biological context based on its constituent amino acids, and provides detailed experimental protocols for its synthesis and purification.

Core Chemical Properties

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide composed of the amino acids L-serine, two L-leucine residues, and L-lysine. The sequence is abbreviated as SLLK.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of L-Seryl-L-leucyl-L-leucyl-L-lysine.

| Property | Value | Source |

| CAS Number | 464924-27-4 | |

| Molecular Formula | C21H41N5O6 | |

| Molecular Weight | 459.58 g/mol | |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N | (Calculated) |

| Purity | Typically ≥99% when synthesized | |

| Storage Temperature | 2-8°C |

Biological and Physiological Context

Currently, there is a lack of specific research in peer-reviewed literature detailing the definitive biological activities or signaling pathways of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine. However, an understanding of its constituent amino acids and related peptide motifs can provide a basis for hypothesizing its potential roles.

-

L-Serine (Ser): As a hydrophilic amino acid with a hydroxyl group, serine is a frequent site of post-translational modification, particularly phosphorylation, which is a key mechanism for regulating protein function and signal transduction.

-

L-Leucine (Leu): A hydrophobic, branched-chain amino acid (BCAA), leucine is known for its role in promoting protein synthesis and is a key activator of the mTOR signaling pathway, which is central to cell growth and proliferation. Peptides rich in leucine often exhibit hydrophobic properties that can influence their interaction with cell membranes.[1][2]

-

L-Lysine (Lys): Lysine is a basic, positively charged amino acid at physiological pH.[3] It is essential for proteinogenesis, collagen crosslinking, and the production of carnitine.[3][4] The ε-amino group of its side chain is a common site for post-translational modifications such as ubiquitination and acetylation, which are critical for protein degradation and epigenetic regulation, respectively.[3] Peptides rich in lysine often exhibit antimicrobial properties due to the positive charge facilitating interaction with negatively charged bacterial membranes.[1][2]

Related Peptide Motifs: The C-terminal tripeptide Ser-Lys-Leu (SKL) is a well-characterized peroxisome-targeting signal (PTS1).[5] This motif is recognized by the Pex5 receptor and is responsible for directing proteins to the peroxisomal matrix.[5] Although in L-Seryl-L-leucyl-L-leucyl-L-lysine the SKL sequence is not at the C-terminus, the presence of this motif could be relevant for specific biological interactions.

Experimental Protocols

For researchers interested in studying the properties and potential activities of L-Seryl-L-leucyl-L-leucyl-L-lysine, chemical synthesis is the primary method for obtaining the pure peptide. The standard procedure involves Solid-Phase Peptide Synthesis (SPPS) followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8][9][10]

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][8][9][10] The following protocol is based on the widely used Fmoc/tBu strategy.[11]

Materials:

-

Rink Amide resin (or a suitable resin for a C-terminal carboxyl group)

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (for precipitation)

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

-

In a separate vial, activate Fmoc-Lys(Boc)-OH (3 eq.) by dissolving it with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Leucine, Leucine, Serine):

-

Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF as described above.

-

Coupling: Activate the next amino acid (Fmoc-Leu-OH) and couple it to the growing peptide chain.

-

Repeat the deprotection and coupling steps sequentially for the second Fmoc-Leu-OH and finally for Fmoc-Ser(tBu)-OH.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Serine), remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).[8]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates the target peptide from impurities based on hydrophobicity.[7] It is the standard method for peptide purification.[7][12]

Materials:

-

RP-HPLC system with a UV detector

-

Preparative C18 column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Crude peptide sample

-

0.22 µm syringe filter

Methodology:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[13]

-

-

Column Equilibration: Equilibrate the C18 column with the starting conditions of the gradient (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection and Separation:

-

Inject the filtered sample onto the column.

-

Run a linear gradient to elute the peptide. A typical gradient for a peptide of this nature might be from 5% to 65% Mobile Phase B over 60 minutes.[13]

-

Monitor the elution profile at 210-220 nm, which is the absorbance wavelength for the peptide backbone.[7]

-

-

Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

-

Purity Analysis:

-

Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Confirm the identity and molecular weight of the peptide in the pure fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

-

Lyophilization: Pool the fractions containing the pure peptide and freeze-dry (lyophilize) them to obtain the final product as a white, fluffy powder.

References

- 1. Antibiotic activity of Leu-Lys rich model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Leu-Lys-rich antimicrobial peptide: activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine - Wikipedia [en.wikipedia.org]

- 4. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxyl-terminal consensus Ser-Lys-Leu-related tripeptide of peroxisomal proteins functions in vitro as a minimal peroxisome-targeting signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. bachem.com [bachem.com]

- 8. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 9. jpt.com [jpt.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to L-Seryl-L-leucyl-L-leucyl-L-lysine

This document provides a detailed technical overview of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, covering its molecular structure, physicochemical properties, and generalized experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Molecular Structure and Identification

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide composed of the amino acids L-serine, L-leucine (two residues), and L-lysine, linked by peptide bonds. The sequence is Ser-Leu-Leu-Lys (SLLK). Peptides like this are classified as oligopeptides since they consist of a small number of amino acid residues.[1]

The structure consists of a serine residue at the N-terminus, followed by two leucine residues, and a lysine residue at the C-terminus. The side chains of these amino acids (-CH2OH for serine, -CH2CH(CH3)2 for leucine, and -(CH2)4NH2 for lysine) dictate the overall chemical properties of the peptide.

Below is a diagram representing the logical structure of the peptide, showing the sequence of amino acid residues.

Caption: Logical representation of the L-Seryl-L-leucyl-L-leucyl-L-lysine peptide sequence.

Physicochemical Properties

The quantitative data for L-Seryl-L-leucyl-L-leucyl-L-lysine are summarized in the table below. These values are calculated based on the properties of the individual amino acid residues.

| Property | Value |

| Molecular Formula | C₂₁H₄₁N₅O₆ |

| Molecular Weight | 475.6 g/mol |

| Canonical SMILES | CC(C)C--INVALID-LINK--C)C(=O)N--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--N |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoic acid |

| Theoretical pI | 9.60 |

| Charge at pH 7 | +1 |

| Extinction Coefficient | Not applicable (no Trp, Tyr, or Cys) |

Experimental Protocols

3.1. Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing a peptide of this length. The general workflow for SPPS is outlined below. A novel nucleic acid compaction device based on a positively-charged alpha,epsilon-poly-l-lysine was realized for the first time. The polycationic peptide was obtained by assembling Fmoc and Boc orthogonally protected l-lysine monomers by solid phase synthesis.[2]

Caption: Generalized workflow for the solid-phase synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine.

Methodology:

-

Resin Preparation: A suitable solid support, such as a Wang or Rink Amide resin, is prepared.

-

Amino Acid Coupling: The C-terminal amino acid (Lysine), with its alpha-amino group protected by an Fmoc group and its side-chain protected by a Boc group, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine in DMF, to expose the alpha-amino group for the next coupling step.

-

Sequential Coupling: The subsequent amino acids (Leucine, Leucine, and Serine with a tBu-protected side-chain) are sequentially coupled using an activating agent such as HBTU or HATU.

-

Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).

3.2. Purification and Characterization

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is employed.

-

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

Characterization: The purified peptide is characterized to confirm its identity and purity.

-

Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide.

-

Amino Acid Analysis: The peptide is hydrolyzed, and the constituent amino acids are quantified to confirm the amino acid composition.

-

Sequencing: Tandem mass spectrometry (MS/MS) or Edman degradation can be used to confirm the amino acid sequence.

Potential Biological Activity

The biological activity of this specific tetrapeptide has not been extensively documented. However, based on its composition, some potential activities can be inferred. Tetrapeptides are known to be pharmacologically active and can show affinity for various receptors in protein-protein signaling.[1] The presence of lysine, a basic amino acid, suggests potential interactions with negatively charged molecules such as nucleic acids.[2] Furthermore, peptides containing lysine have been investigated for their antimicrobial properties.[3][4][5][6]

The signaling pathway below illustrates a hypothetical mechanism by which a bioactive peptide could exert its effects, for instance, by binding to a cell surface receptor and initiating an intracellular cascade.

Caption: A generalized signaling pathway for a bioactive peptide.

Conclusion

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide with a defined structure and predictable physicochemical properties. While specific experimental data is limited, its synthesis, purification, and characterization can be achieved through standard peptide chemistry protocols. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

References

- 1. Tetrapeptide - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a l-lysine-based alternate alpha,epsilon-peptide: a novel linear polycation with nucleic acids-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial action of epsilon-poly-L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of epsilon-poly-l-lysine produced by Stenotrophomonas maltophilia HS4 and Paenibacillus polymyxa HS5, alone and in combination with bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The antimicrobial mechanism of action of epsilon-poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) as a Negative Control in Thrombospondin-1/TGF-β Signaling Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a critical tool in the study of the Thrombospondin-1 (TSP-1) mediated activation of Transforming Growth Factor-β (TGF-β). While possessing no intrinsic biological activity in this pathway, SLLK serves as an indispensable negative control for its structural analog, LSKL (L-leucyl-L-seryl-L-lysyl-L-leucine). LSKL is a potent inhibitor of TSP-1's ability to activate latent TGF-β, a key process in the progression of various fibrotic diseases and cancer. The specific amino acid sequence of LSKL mimics a recognition site on the latency-associated peptide (LAP) of TGF-β, allowing it to competitively block the interaction with TSP-1. In contrast, the altered sequence of SLLK abrogates this binding, rendering it inactive. This guide provides an in-depth overview of the use of SLLK as a control peptide, including quantitative data from comparative studies, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction: The Thrombospondin-1/TGF-β Signaling Axis

Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of numerous pathologies, most notably fibrosis and cancer. TGF-β is secreted in a latent form, non-covalently associated with a dimer of its pro-peptide, the latency-associated peptide (LAP). Activation of latent TGF-β is a critical control point in its signaling cascade.

Thrombospondin-1 (TSP-1), a matricellular protein, is a major physiological activator of latent TGF-β. TSP-1 binds to a specific 'LSKL' motif on the LAP, inducing a conformational change that releases the active TGF-β dimer. The active TGF-β can then bind to its cell surface receptors (TβRI and TβRII), leading to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): The Inactive Control

The tetrapeptide LSKL was designed as a competitive inhibitor of the TSP-1:LAP interaction. Its sequence is identical to the binding motif on LAP, allowing it to block the activation of latent TGF-β by TSP-1. To validate the specificity of LSKL's inhibitory action, a control peptide with a scrambled or altered sequence is required. L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) serves this purpose. The substitution of key amino acids in the LSKL motif disrupts the binding affinity for TSP-1, and as a result, SLLK does not inhibit TGF-β activation. Its use in parallel with LSKL in experimental settings is crucial to demonstrate that the observed biological effects are a direct consequence of inhibiting the TSP-1/TGF-β axis and not due to non-specific peptide effects.

Quantitative Data: Comparative Analysis of LSKL and SLLK In Vivo

The following tables summarize quantitative data from a key study investigating the effects of LSKL and SLLK in a murine model of diabetic nephropathy. These data highlight the inhibitory effect of LSKL on TGF-β signaling and the lack of activity of the SLLK control peptide.

Table 1: Effect of LSKL and SLLK on Plasma TGF-β1 Levels in Akita Mice

| Treatment Group | Dose | Plasma TGF-β1 (pg/mL) | P-value (vs. SLLK) |

| LSKL | 30 mg/kg | 0.10 ± 0.01 | P = 0.0001 |

| SLLK | 30 mg/kg | 0.20 ± 0.02 | - |

Data are presented as mean ± standard deviation.

Table 2: Effect of LSKL and SLLK on Nephrin Expression in Akita Mice

| Treatment Group | Dose | Relative Nephrin Expression (Fold Change vs. Saline) | P-value (vs. SLLK) |

| LSKL | 30 mg/kg | >2-fold increase | Statistically Significant |

| SLLK | 30 mg/kg | No significant change | - |

| Saline | - | 1 | - |

Nephrin expression was assessed by Western blot analysis of renal lysates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TSP-1/TGF-β signaling pathway and a general workflow for in vivo studies utilizing LSKL and its control peptide SLLK.

Caption: TSP-1/TGF-β signaling pathway and the inhibitory action of LSKL.

Caption: General experimental workflow for in vivo studies with LSKL and SLLK.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in studies utilizing SLLK as a control peptide.

In Vivo Peptide Administration in a Murine Model of Diabetic Nephropathy

-

Animal Model: Akita (Ins2Akita) mice, a model of type 1 diabetes, are often used. Unilateral nephrectomy may be performed to accelerate the development of diabetic nephropathy.

-

Peptide Preparation: LSKL and SLLK peptides are synthesized and purified to >95% purity. Lyophilized peptides are stored at -20°C and reconstituted in sterile saline before each use.

-

Dosing and Administration:

-

Mice are treated with intraperitoneal (i.p.) injections of LSKL, SLLK, or saline.

-

A typical high-dose regimen is 30 mg/kg body weight per injection.

-

Injections are administered three times per week for a duration of 15 weeks.

-

-

Sample Collection: 24-hour urine samples are collected for the analysis of albumin and creatinine. At the end of the study, blood is collected for plasma analysis, and kidneys are harvested for protein and histological analysis.

Quantification of Plasma TGF-β1 by ELISA

-

Sample Preparation: Blood is collected in EDTA-containing tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

-

Activation of Latent TGF-β1: To measure total TGF-β1, latent TGF-β1 in the plasma is activated to the immunoreactive form. This is typically achieved by acidification (e.g., with 1 N HCl) followed by neutralization (e.g., with 1.2 N NaOH/0.5 M HEPES).

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for TGF-β1.

-

The plate is blocked to prevent non-specific binding.

-

Standards and activated plasma samples are added to the wells and incubated.

-

After washing, a biotinylated detection antibody for TGF-β1 is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution (e.g., TMB) is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

The concentration of TGF-β1 in the samples is determined by comparison to the standard curve.

-

Western Blot Analysis of Nephrin in Kidney Lysates

-

Tissue Homogenization: Kidney tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated with a primary antibody against nephrin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the data.

-

Immunohistochemistry for Phospho-Smad2 in Liver Tissue

-

Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval, often by heating in a citrate buffer.

-

Immunostaining:

-

Endogenous peroxidase activity is quenched with hydrogen peroxide.

-

The sections are blocked with a blocking serum to prevent non-specific antibody binding.

-

The sections are incubated with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

-

After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

The sections are counterstained with hematoxylin to visualize the nuclei.

-

The slides are dehydrated, cleared, and mounted for microscopic examination.

-

Conclusion

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a fundamentally important tool for researchers investigating the therapeutic potential of inhibiting the TSP-1/TGF-β signaling pathway. Its demonstrated lack of biological activity in this context makes it an ideal negative control for the active inhibitor, LSKL. The rigorous use of SLLK in experimental designs is essential for the unambiguous interpretation of results and for validating the specific mechanism of action of LSKL and other potential inhibitors of this pathway. This guide provides the necessary background, comparative data, and detailed protocols to aid in the design and execution of robust preclinical studies in this promising area of drug development.

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Overview as a Control Peptide

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a tetrapeptide with the sequence H-Ser-Leu-Leu-Lys-NH2.[1] In the landscape of biomedical research, SLLK is primarily utilized as a control peptide, specifically as a negative control for the biologically active peptide L-Leucyl-L-seryl-L-lysyl-L-leucine (LSKL). LSKL is recognized as an inhibitor of Thrombospondin-1 (TSP1), a protein involved in the activation of transforming growth factor-beta (TGF-β). Therefore, the primary role of SLLK in experimental settings is to demonstrate that the observed biological effects are due to the specific action of LSKL and not due to non-specific peptide effects.

Role in In Vivo Studies

The utility of SLLK as a control peptide is evident in studies investigating the therapeutic effects of LSKL. By administering SLLK to a control group of animals, researchers can isolate and attribute the physiological changes observed in the LSKL-treated group to the specific inhibition of TSP1.

Quantitative Data from Comparative In Vivo Studies

The following table summarizes the key quantitative data from studies where SLLK was used as a control peptide alongside the active peptide LSKL.

| Biomarker | Active Peptide (LSKL) | Control Peptide (SLLK) | Fold Change/Difference | Significance | Species/Model | Reference |

| Plasma TGF-β1 | 0.10 ± 0.01 pg/mL | 0.20 ± 0.02 pg/mL | ~2-fold lower with LSKL | P=0.0001 | Mice | [2][3] |

| Nephrin Expression | >2-fold increase | No significant change | >2-fold higher with LSKL | Significant | Akita mice | [2][3] |

Experimental Protocols

The following are generalized experimental protocols based on the information available from the use of SLLK in in vivo research.

In Vivo Administration of Peptides and Analysis of TGF-β1 Levels

-

Animal Model: Mice were utilized for the in vivo experiments.

-

Peptide Administration: Mice were administered either the active peptide LSKL or the control peptide SLLK. The specific dosage and route of administration would be as per the study design, with one cited study using 30 mg/kg for LSKL treatment in Akita mice.[2][3]

-

Sample Collection: Plasma samples were collected from the mice at specified time points, with day 42 being a key endpoint in one study.[2][3]

-

Biomarker Analysis: The concentration of active TGF-β1 in the plasma was quantified.

-

Gene Expression Analysis: mRNA expression analysis was performed on suprarenal aortic lysates obtained from the mice that received either SLLK or LSKL.[2]

Analysis of Nephrin Expression in Akita Mice

-

Animal Model: Akita mice, a model for diabetes, were used.

-

Treatment Groups: The mice were divided into groups receiving saline (control), SLLK peptide, or LSKL peptide (30 mg/kg).[2][3]

-

Sample Preparation: Renal lysates were prepared from the kidneys of the treated mice.

-

Protein Analysis: The expression levels of nephrin, a key protein in the kidney's filtration barrier, were assessed in the renal lysates.

Signaling Pathway Context

While SLLK does not have a defined mechanism of action, its role as a control is best understood in the context of the LSKL-TSP1-TGF-β signaling pathway. LSKL acts by inhibiting TSP1, which in turn prevents the activation of TGF-β. SLLK, being an inactive control, does not interfere with this pathway.

Caption: Role of SLLK as a control in the LSKL-mediated inhibition of the TSP1/TGF-β pathway.

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is not characterized by a specific mechanism of action but serves a critical role in research as a control peptide. Its use in studies involving the TSP1 inhibitor LSKL allows for the validation of the specific effects of LSKL on the TGF-β signaling pathway. The available data consistently demonstrates that SLLK does not elicit the same biological responses as LSKL, reinforcing the specificity of LSKL's inhibitory action. For researchers and drug development professionals, understanding the function of SLLK as a negative control is essential for the accurate interpretation of data in this area of research.

References

In Vitro Profile of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a synthetic tetrapeptide that primarily serves as a crucial negative control in in vitro and in vivo research, particularly in studies involving the inhibition of Thrombospondin-1 (TSP-1). TSP-1 is a matricellular protein that plays a significant role in activating latent transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis, cell proliferation, and immune responses. The peptide L-Leucyl-L-Seryl-L-Lysyl-L-Leucine (LSKL) has been identified as a competitive antagonist of TSP-1-mediated TGF-β activation. SLLK, as a scrambled sequence of LSKL, is employed to demonstrate the specificity of LSKL's inhibitory effects, ensuring that the observed results are due to the specific amino acid sequence of LSKL and not to non-specific peptide effects. This technical guide provides an in-depth overview of the in vitro studies involving SLLK, summarizing quantitative data, detailing experimental protocols, and illustrating the relevant signaling pathways.

Core Signaling Pathway: TSP-1 Mediated TGF-β Activation

The activation of latent TGF-β by TSP-1 is a critical regulatory step in various physiological and pathological processes. Latent TGF-β is a complex of the mature TGF-β dimer and the Latency-Associated Peptide (LAP). TSP-1 binds to a specific sequence on LAP, inducing a conformational change that releases the active TGF-β dimer, which can then bind to its receptors and initiate downstream signaling. The peptide LSKL competitively inhibits the binding of TSP-1 to LAP, thereby preventing TGF-β activation. SLLK is used as a control to demonstrate that this inhibition is sequence-specific.

An In-depth Technical Guide to the Cellular Uptake and Localization of L-Seryl-L-leucyl-L-leucyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake and localization of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). While direct experimental data for this specific peptide is limited in publicly available literature, this document synthesizes current knowledge on the cellular transport of short, cationic, and hydrophobic peptides to postulate its likely mechanisms of internalization and subsequent intracellular fate. This guide details relevant experimental protocols for quantification of uptake and visualization of localization, presents potential quantitative data in structured tables for comparative purposes, and illustrates key experimental workflows and signaling pathways using diagrams.

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide with a sequence that suggests potential for cell penetration. Its composition, featuring two hydrophobic leucine residues, a polar serine residue, and a positively charged lysine residue, gives it an amphipathic character. Such characteristics are common in cell-penetrating peptides (CPPs), which are known to traverse cellular membranes and deliver various molecular cargoes.[1][2] The presence of lysine, in particular, suggests that the peptide is cationic at physiological pH, a key feature for interaction with the negatively charged cell membrane.[3] The hydrophobicity imparted by the leucine residues is also a critical driver for cellular uptake.[4] Understanding the mechanisms by which SLLK enters cells and where it localizes is crucial for its potential development as a therapeutic agent or a drug delivery vehicle.

Postulated Mechanisms of Cellular Uptake

The cellular uptake of peptides like SLLK is generally believed to occur through two primary pathways: direct translocation and endocytosis.[1][2]

-

Direct Translocation: This energy-independent process involves the peptide directly crossing the plasma membrane.[5] The initial interaction is often electrostatic, between the cationic lysine residue of the peptide and the anionic components of the cell membrane.[3] Following this, the hydrophobic leucine residues may facilitate the insertion of the peptide into the lipid bilayer, potentially leading to the formation of transient pores or other membrane destabilizations that allow the peptide to enter the cytoplasm.[4]

-

Endocytosis: This is an energy-dependent process where the cell engulfs the peptide.[2] Several endocytic pathways may be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6] Once internalized, the peptide is enclosed in endosomes. For the peptide to exert its effect in the cytoplasm or other organelles, it must escape from these endosomes, a process known as endosomal escape.

The predominant uptake mechanism can depend on factors such as peptide concentration, cell type, and temperature.[1]

Quantitative Analysis of Cellular Uptake

Quantifying the cellular uptake of SLLK is essential for evaluating its efficiency as a potential delivery vehicle. The following table summarizes hypothetical quantitative data based on typical findings for short cationic peptides.

| Parameter | HeLa Cells | A549 Cells | MCF-7 Cells | Methodology |

| Uptake Efficiency (%) | 35 ± 5 | 28 ± 4 | 42 ± 6 | Flow Cytometry |

| Internalized Peptide (pmol/10^6 cells) | 12 ± 2 | 9 ± 1.5 | 15 ± 3 | Mass Spectrometry |

| Half-maximal uptake concentration (EC50) (µM) | 8.5 | 11.2 | 7.1 | Fluorescence Spectroscopy |

| Time to reach maximum uptake (minutes) | 60 | 75 | 50 | Time-course analysis via Confocal Microscopy |

Intracellular Localization

The subcellular destination of SLLK after uptake determines its potential sites of action. The table below outlines a plausible distribution profile.

| Cellular Compartment | Percentage of Internalized Peptide (%) | Visualization Method |

| Cytoplasm | 45 ± 7 | Confocal Microscopy with organelle markers |

| Endosomes/Lysosomes | 30 ± 5 | Co-localization with LysoTracker |

| Nucleus | 15 ± 3 | Co-localization with DAPI |

| Mitochondria | 10 ± 2 | Co-localization with MitoTracker |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SLLK cellular uptake and localization.

Peptide Synthesis and Labeling

-

Peptide Synthesis: L-Seryl-L-leucyl-L-leucyl-L-lysine can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Fluorescent Labeling: For visualization and quantification, the peptide can be labeled with a fluorophore (e.g., FITC, TAMRA, or Alexa Fluor dyes) at the N-terminus or the lysine side chain.[7][8] This is typically achieved by reacting the peptide with an NHS-ester derivative of the chosen dye.[7]

Cell Culture

-

HeLa, A549, and MCF-7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Quantification by Flow Cytometry

-

Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

-

Peptide Incubation: Treat the cells with varying concentrations of fluorescently labeled SLLK in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Trypsinization: Treat the cells with trypsin to detach them and to remove any membrane-bound peptide.[9]

-

Analysis: Resuspend the cells in PBS containing 2% FBS and analyze the fluorescence intensity of individual cells using a flow cytometer.[10]

Cellular Localization by Confocal Microscopy

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Peptide Incubation: Treat the cells with fluorescently labeled SLLK for the desired time.

-

Organelle Staining: To determine subcellular localization, co-stain the cells with specific organelle markers (e.g., DAPI for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).[11]

-

Imaging: Wash the cells with PBS and image them using a confocal laser scanning microscope.[12] Z-stack images can be acquired to confirm intracellular localization.[12]

Quantification by Mass Spectrometry

-

Cellular Uptake: Incubate cells with unlabeled SLLK.

-

Cell Lysis: After washing, lyse the cells and harvest the lysate.

-

Sample Preparation: Use an internal standard (e.g., an isotope-labeled version of SLLK) for accurate quantification.[13]

-

Analysis: Analyze the cell lysate using MALDI-TOF or LC-MS/MS to determine the amount of internalized peptide.[13][14]

Visualizations

Experimental Workflow for Cellular Uptake Quantification

References

- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophobicity drives the cellular uptake of short cationic peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 9. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. addgene.org [addgene.org]

- 12. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK): A Technical Whitepaper on its Role as a Control Peptide and the Therapeutic Landscape of its Active Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK). Primarily, SLLK serves as an inactive control peptide for the biologically active tetrapeptide LSKL (L-Leucyl-L-seryl-L-lysyl-L-leucine), a known inhibitor of Thrombospondin-1 (TSP-1). Understanding the function and application of SLLK necessitates a thorough examination of the therapeutic targets of LSKL and the signaling pathways it modulates. This paper will detail the role of the TSP-1/TGF-β signaling axis, present quantitative data from in vivo studies utilizing SLLK as a control, and provide relevant experimental protocols and pathway diagrams.

Introduction: The Significance of SLLK as a Control Peptide

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a synthetic tetrapeptide. In the vast majority of scientific literature, SLLK is not investigated for its own biological activity but is instead employed as a crucial negative control in studies involving the active peptide LSKL.[1][2][3][4][5] LSKL is a competitive inhibitor of Thrombospondin-1 (TSP-1), a matricellular protein that plays a significant role in cell-matrix interactions and the activation of latent transforming growth factor-beta (TGF-β).[6][7][8][9] The structural similarity but functional inactivity of SLLK makes it an ideal tool to ensure that the observed biological effects of LSKL are specific to its sequence and not a general consequence of peptide administration.

The LSKL Target: Thrombospondin-1 (TSP-1) and TGF-β Signaling

The primary therapeutic target of LSKL, and by extension the context in which SLLK is used, is the inhibition of TSP-1-mediated activation of latent TGF-β.[6][8]

Thrombospondin-1 (TSP-1): A large, homotrimeric glycoprotein that is secreted into the extracellular matrix.[10] It interacts with a variety of cell surface receptors and other extracellular matrix components to modulate cellular adhesion, migration, proliferation, and apoptosis.[10][11]

Transforming Growth Factor-beta (TGF-β): A potent cytokine that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[6] TGF-β is secreted in a latent form, non-covalently associated with a latency-associated peptide (LAP).[7] Activation of latent TGF-β is a critical step in its biological function.

The TSP-1/TGF-β Signaling Pathway: TSP-1 binds to the LAP of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β.[6][7] Active TGF-β then binds to its cell surface receptors (TGFβR1 and TGFβR2), leading to the phosphorylation and activation of downstream signaling molecules, primarily Smad proteins (Smad2 and Smad3).[7] Phosphorylated Smads then translocate to the nucleus and act as transcription factors to regulate the expression of target genes involved in fibrosis and other pathological processes.[7]

LSKL acts as a competitive antagonist by mimicking the binding site on LAP, thereby preventing the interaction between TSP-1 and latent TGF-β.[6][8] This inhibition of TGF-β activation is the basis for the therapeutic potential of LSKL in fibrotic diseases.[6][8][9]

Signaling Pathway Diagram

Caption: TSP-1/TGF-β signaling pathway and the inhibitory action of LSKL.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from studies in Akita mice, a model for diabetic nephropathy, where SLLK was used as a control peptide.

| Parameter | Treatment Group | Value | Unit | Significance (vs. LSKL) | Reference |

| Plasma TGF-β1 | SLLK | 0.20 ± 0.02 | pg/mL | P=0.0001 | [2][3][4] |

| LSKL | 0.10 ± 0.01 | pg/mL | [2][3][4] | ||

| Nephrin Expression | SLLK | Not significantly different from saline control | - | > twofold increase with LSKL | [2][3][4] |

| LSKL | Significantly increased | - | [2][3][4] |

Experimental Protocols

In Vivo Administration of SLLK in Akita Mice

The following protocol is a representative example of how SLLK has been used in in vivo studies.[2]

1. Animal Model:

-

Akita C57BL/6J-Ins2Akita mice are used as a model of type 1 diabetes.

2. Peptide Preparation and Administration:

-

LSKL and SLLK peptides are dissolved in saline.

-

For a high-dosage regimen, mice receive intraperitoneal (i.p.) injections of the peptide at 30 mg/kg body weight.

-

For a low-dosage regimen, mice receive 3 mg/kg body weight of the peptide per injection.

-

Saline is used as a vehicle control.

-

Injections are administered three times weekly for a duration of 15 weeks.

3. Sample Collection and Analysis:

-

Plasma samples are collected at specified time points (e.g., day 42) for the measurement of TGF-β1 levels using an enzyme-linked immunosorbent assay (ELISA).

-

Kidney lysates are prepared at the end of the study to assess nephrin expression by Western blotting.

-

Suprarenal aortic lysates are obtained to assess mRNA expression of relevant genes.

Experimental Workflow Diagram

References

- 1. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. SLLK, Control Peptide for TSP1 Inhibitor acetate | TargetMol [targetmol.com]

- 5. alfagen.com.tr [alfagen.com.tr]

- 6. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thrombospondin (TSP-1) Inhibitor, LSKL - 1 mg [anaspec.com]

- 10. Thrombospondin 1 - Wikipedia [en.wikipedia.org]

- 11. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in the Context of Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK, is a crucial tool in the study of a specific protein-protein interaction that governs the activation of Transforming Growth Factor-β (TGF-β). TGF-β is a pleiotropic cytokine that plays a critical role in numerous cellular processes, including growth, differentiation, and extracellular matrix remodeling. Its dysregulation is implicated in various pathologies, particularly fibrosis and cancer. This technical guide provides an in-depth overview of SLLK's role, primarily as a negative control in elucidating the inhibitory effects of the related peptide, LSKL, on the Thrombospondin-1 signaling pathway.

TGF-β is secreted as a latent complex, where it is non-covalently associated with the Latency-Associated Peptide (LAP). The activation of TGF-β, a critical step for its biological function, can be initiated by the matricellular protein Thrombospondin-1 (TSP-1). TSP-1 binds to a specific sequence, LSKL (L-Leucyl-L-Seryl-L-Lysyl-L-Leucine), on the LAP, inducing a conformational change that releases the active TGF-β. The peptide LSKL acts as a competitive inhibitor of this interaction, preventing TGF-β activation.[1]

To validate the specificity of LSKL's inhibitory action, a scrambled peptide with the same amino acid composition but a different sequence, SLLK, is employed. The rationale is that if the inhibitory effect is sequence-specific, the scrambled peptide should not exhibit the same activity.

The Role of SLLK in the TSP-1/TGF-β Signaling Pathway

The primary and, to date, only documented role of SLLK in the scientific literature is to serve as a negative control for the LSKL peptide. Research has demonstrated that SLLK does not interfere with the binding of TSP-1 to the LAP of the latent TGF-β complex.[2][3] This lack of interaction is critical for confirming that the biological effects observed with LSKL are due to its specific amino acid sequence and its ability to competitively inhibit the TSP-1/LAP interaction, rather than non-specific effects of a tetrapeptide with a similar composition.

Signaling Pathway Overview

The activation of latent TGF-β by TSP-1 is a key regulatory point in TGF-β signaling. The following diagram illustrates this pathway and the inhibitory roles of LSKL and the non-inhibitory nature of SLLK.

Quantitative Data on SLLK-Protein Interactions

A thorough review of the existing scientific literature reveals a lack of specific quantitative binding data for the SLLK peptide with TSP-1 or any other protein. This is consistent with its role as a negative control, where the primary finding is the absence of a specific interaction. Experiments are designed to show this lack of effect, often through qualitative or semi-quantitative methods like co-immunoprecipitation followed by Western blotting.

| Peptide | Target Protein | Binding Affinity (Kd) | IC50 | Reference |

| SLLK | Thrombospondin-1 (TSP-1) | Not Reported | Not Reported | [2][3] |

| SLLK | Other Proteins | Not Reported | Not Reported | N/A |

Experimental Protocols

The most direct method cited for demonstrating the differential effects of LSKL and SLLK on the TSP-1/LAP interaction is co-immunoprecipitation. The following is a detailed protocol adapted from the methodology described in the literature for such an experiment.[2][3]

Co-Immunoprecipitation to Assess TSP-1 and LAP Interaction

This protocol is designed to determine if a peptide (LSKL or SLLK) can inhibit the interaction between Thrombospondin-1 (TSP-1) and the Latency-Associated Peptide (LAP).

1. Reagents and Buffers:

-

Purified human TSP-1

-

Recombinant human LAP

-

LSKL and SLLK peptides

-

Protein A/G magnetic beads

-

Co-Immunoprecipitation (Co-IP) Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Primary antibodies: anti-TSP-1 and anti-LAP

-

Secondary antibody: HRP-conjugated

-

SDS-PAGE gels and buffers

-

Western blot reagents

2. Experimental Procedure:

a. Pre-incubation of TSP-1 with Peptides:

-

In separate microcentrifuge tubes, incubate a constant amount of purified TSP-1 (e.g., 1 µg) with varying molar excesses of LSKL or SLLK peptide (e.g., 10-fold, 100-fold, 1000-fold molar excess) in Co-IP buffer.

-

Include a control tube with TSP-1 and no peptide.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

b. Formation of Protein Complex:

-

To each tube from the previous step, add a constant amount of recombinant LAP (e.g., 1 µg).

-

Incubate for an additional 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of the TSP-1/LAP complex.

c. Immunoprecipitation:

-

To each tube, add a specific amount of anti-LAP antibody (the amount should be optimized beforehand, typically 1-2 µg).

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to each tube.

-

Incubate for 1 hour at 4°C with gentle rotation to capture the antibody-protein complexes.

d. Washing:

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with 500 µL of cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.

e. Elution and Analysis:

-

Elute the bound proteins from the beads by adding 2X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

-

Alternatively, for native elution, use the Elution Buffer and neutralize the eluate with the Neutralization Buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the membrane with an anti-TSP-1 antibody to detect the amount of TSP-1 that was co-immunoprecipitated with LAP.

-

The amount of co-precipitated TSP-1 will be inversely proportional to the inhibitory activity of the peptide.

3. Expected Results:

-

No Peptide Control: A strong band for TSP-1 should be detected, indicating a successful co-immunoprecipitation of the TSP-1/LAP complex.

-

LSKL Peptide: A dose-dependent decrease in the intensity of the TSP-1 band should be observed, demonstrating its inhibitory effect.

-

SLLK Peptide: The intensity of the TSP-1 band should be comparable to the no-peptide control, indicating that SLLK does not inhibit the TSP-1/LAP interaction.[2][3]

Experimental Workflow Diagram

Conclusion

L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) is a synthetic tetrapeptide that serves a singular but vital role in the study of TGF-β activation. Its utility lies in its demonstrated inability to inhibit the protein-protein interaction between Thrombospondin-1 and the Latency-Associated Peptide. This makes it an indispensable negative control for studies investigating the therapeutic potential of the inhibitory peptide LSKL. While quantitative data on its binding affinity is absent from the literature, qualitative and semi-quantitative experiments consistently confirm its lack of specific interaction with TSP-1. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and appropriately utilize SLLK in their investigations of the TSP-1/TGF-β signaling axis.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine (Ser-Leu-Leu-Lys). The synthesis is based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions and high yields.[1][2] This protocol is intended for use by trained laboratory personnel familiar with peptide synthesis techniques.

Principle of the Method

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3] The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based side-chain protecting groups forms the basis of this orthogonal synthesis strategy.[1] The synthesis cycle consists of Nα-Fmoc deprotection, followed by coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).[2][4] The crude peptide is then purified to homogeneity, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][5]

Materials and Reagents

Resin and Amino Acids

| Reagent | Supplier Recommendation | Notes |

| Fmoc-L-Lys(Boc)-Wang resin | Standard peptide synthesis suppliers | Pre-loaded resin simplifies the first amino acid attachment.[4] |

| Fmoc-L-Leu-OH | Standard peptide synthesis suppliers | |

| Fmoc-L-Ser(tBu)-OH | Standard peptide synthesis suppliers | tBu protecting group for the serine side chain. |

| Fmoc-L-Lys(Boc)-OH | Standard peptide synthesis suppliers | Boc protecting group for the lysine side chain. |

Solvents and Reagents

| Reagent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and coupling. |

| Dichloromethane (DCM) | Reagent grade | Solvent for resin swelling and washing. |

| Piperidine | Reagent grade | Fmoc deprotection. |

| Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reaction. |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | Coupling reagent. |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin and side-chain deprotection.[6][7] |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger during cleavage. |

| Water (ddH₂O) | High purity | Scavenger during cleavage. |

| Diethyl ether (cold) | Reagent grade | Peptide precipitation.[6][7] |

| Acetonitrile (ACN) | HPLC grade | Mobile phase for RP-HPLC.[8] |

Experimental Protocols

Resin Swelling

-

Place the Fmoc-L-Lys(Boc)-Wang resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[9]

-

Drain the DMF.

Peptide Chain Elongation (Synthesis Cycle)

This cycle is repeated for each amino acid (Leu, Leu, Ser) in the sequence.

Step 1: Fmoc Deprotection

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

Step 2: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.[11]

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

| Reagent | Molar Equiv. | Amount |

| Fmoc-L-Leu-OH | 3 | 0.3 mmol |

| Fmoc-L-Ser(tBu)-OH | 3 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol |

| DIPEA | 6 | 0.6 mmol |

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail. For this peptide, a standard cocktail is sufficient.[12]

-

Add the cleavage cocktail to the dried peptide-resin.[7]

-

Gently agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

Table 2: Cleavage Cocktail Composition

| Reagent | Percentage | Volume for 1g resin |

| Trifluoroacetic acid (TFA) | 95% | 9.5 mL |

| Triisopropylsilane (TIS) | 2.5% | 0.25 mL |

| Water (ddH₂O) | 2.5% | 0.25 mL |

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[6][7]

-

A white precipitate should form.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5][13]

-

Use a water/acetonitrile gradient containing 0.1% TFA as a mobile phase.[3][8]

-

Collect the fractions containing the pure peptide and verify the molecular weight by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of the Experimental Workflow

Caption: Solid-Phase Peptide Synthesis Workflow for Ser-Leu-Leu-Lys.

Signaling Pathways and Logical Relationships

This application note focuses on the chemical synthesis protocol and does not describe a biological signaling pathway. The logical relationship of the synthesis is a linear, stepwise process as depicted in the workflow diagram above. Each deprotection step must be completed before the subsequent coupling reaction can occur to ensure the correct peptide sequence is assembled. The final cleavage and purification steps are performed sequentially to isolate the desired product.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. academic.oup.com [academic.oup.com]

- 3. lcms.cz [lcms.cz]

- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. agilent.com [agilent.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. ignited.in [ignited.in]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of L-Seryl-L-leucyl-L-leucyl-L-lysine

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Seryl-L-leucyl-L-leucyl-L-lysine is a tetrapeptide of interest in various research and pharmaceutical development contexts. Following synthesis, purification is a critical step to isolate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides due to its high resolution and efficiency.[1][2][3] This application note provides a detailed protocol for the purification of L-Seryl-L-leucyl-L-leucyl-L-lysine using RP-HPLC. The method is based on the hydrophobic interactions between the peptide and the stationary phase.[2]

Principle of Separation

In RP-HPLC, peptides are separated based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica), while the mobile phase is polar. The peptide is loaded onto the column in a mobile phase with a high aqueous content, promoting binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which progressively increases the mobile phase's hydrophobicity. Peptides elute from the column as the mobile phase composition becomes sufficiently nonpolar to disrupt their interaction with the stationary phase, with more hydrophobic peptides eluting at higher organic solvent concentrations.[2][4]

Experimental Protocol

This protocol outlines a general method for the purification of L-Seryl-L-leucyl-L-leucyl-L-lysine. Optimization of the gradient and other parameters may be necessary to achieve the desired purity and yield.

1. Materials and Reagents

-

Crude L-Seryl-L-leucyl-L-leucyl-L-lysine peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm syringe filters

2. Equipment

-

High-performance liquid chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

UV-Vis detector

-

Fraction collector

-

-

Reversed-phase C18 column (preparative or semi-preparative)

-

Data acquisition and processing software

3. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

4. Sample Preparation

-

Dissolve the crude L-Seryl-L-leucyl-L-leucyl-L-lysine peptide in Mobile Phase A or a minimal amount of a compatible solvent (e.g., DMSO, followed by dilution with Mobile Phase A).

-

The final concentration will depend on the column size and loading capacity. A starting concentration of 1-10 mg/mL is common for preparative runs.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

5. HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

| Parameter | Recommended Value/Range | Notes |

| Column | C18, 5-10 µm particle size, 100-300 Å pore size | Wide-pore columns (300 Å) are often suitable for peptides.[5] |

| Column Dimensions | 4.6 x 250 mm (Analytical Scout Run) to ≥ 21.2 mm ID (Preparative) | Start with an analytical column to develop the method before scaling up. |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[1] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations.[1] |

| Flow Rate | 1.0 mL/min (Analytical) to 20 mL/min or higher (Preparative) | Adjust based on column diameter. |

| Gradient | 5-65% B over 60 minutes (Initial Scouting Gradient) | The gradient should be optimized for the best separation of the target peptide from impurities. A shallower gradient can improve resolution.[6] |

| Detection Wavelength | 214 nm and 280 nm | The peptide bond absorbs strongly around 214 nm. 280 nm can be used if aromatic residues are present (not in this peptide). |

| Column Temperature | Ambient or 30-40 °C | Elevated temperatures can improve peak shape but may affect peptide stability.[7] |

| Injection Volume | 10-100 µL (Analytical) to several mL (Preparative) | Dependent on sample concentration and column capacity. |

6. Purification Procedure

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

-

Blank Injection: Inject a blank (Mobile Phase A or the sample solvent) to ensure the system is clean.

-

Analytical Run (Method Development): Perform an initial run with a small injection of the crude peptide on an analytical column to determine the retention time of the target peptide and the impurity profile.

-

Gradient Optimization: Based on the analytical run, optimize the gradient to achieve baseline separation of the target peptide from its closest impurities. A shallower gradient around the elution point of the target peptide is often effective.

-

Preparative Run: Scale up the optimized method to a preparative column. Inject the prepared crude peptide solution.

-

Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Diagrams